molecular formula C15H10ClN3O3 B11512781 4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide

Cat. No.: B11512781
M. Wt: 315.71 g/mol
InChI Key: XAJDFDGGMBRKFZ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is an organic compound with the molecular formula C15H11ClN2O3 It is a derivative of benzamide and contains a chloro, cyanomethyl, and nitro group attached to the benzene ring

Properties

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.71 g/mol

IUPAC Name

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O3/c16-13-6-3-11(9-14(13)19(21)22)15(20)18-12-4-1-10(2-5-12)7-8-17/h1-6,9H,7H2,(H,18,20)

InChI Key

XAJDFDGGMBRKFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-N-[4-(cyanomethyl)phenyl]-3-aminobenzamide, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is unique due to the presence of both the nitro and cyanomethyl groups, which confer distinct chemical and biological properties.

Biological Activity

4-Chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H11ClN4O3\text{C}_{14}\text{H}_{11}\text{ClN}_{4}\text{O}_{3}

This compound features a chloro group, a cyanomethyl group, and a nitro group attached to a benzamide framework, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that may inhibit specific enzymes or receptors, contributing to its pharmacological effects.
  • Receptor Interaction : The structural components may allow the compound to interact with various biological macromolecules, influencing cellular pathways and responses.

Biological Activity

Research on the biological activity of this compound has yielded significant findings:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound exhibited significant dose-dependent cytotoxicity, with an IC50 value in the micromolar range.
    • Table 1 summarizes the cytotoxicity results across different cell lines.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa (Cervical)15Induction of apoptosis via caspase activation
    MCF-7 (Breast)20Inhibition of cell proliferation
    A549 (Lung)12Modulation of apoptotic pathways
  • In Vivo Studies :
    • In animal models, administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism was linked to enhanced immune response and apoptosis in tumor cells.

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